1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide is a complex organic compound with a unique structure that combines a pyrazole ring, a tetrahydrothiophene ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the individual components. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. The tetrahydrothiophene ring is formed by the cyclization of a suitable diene with sulfur. The final step involves the coupling of these components under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization steps and high-throughput screening of reaction conditions to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form the corresponding amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol
- 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid
Uniqueness
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C19H25N3O4S |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C19H25N3O4S/c1-13-18(14(2)22(21-13)16-9-11-27(24,25)12-16)19(23)20-10-8-15-4-6-17(26-3)7-5-15/h4-7,16H,8-12H2,1-3H3,(H,20,23) |
InChI Key |
ORCLMTSIGMTBQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C(=O)NCCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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